5,9-Dimethyl-8-decen-3-ol

Fragrance Formulation Volatility Vapor Pressure

5,9-Dimethyl-8-decen-3-ol (CAS 19550-54-0), also known as 5,9-dimethyldec-8-en-3-ol, is a C12 unsaturated secondary alcohol with the molecular formula C12H24O and a molecular weight of 184.32 g/mol. It belongs to the class of fragrance and flavor raw materials used primarily in perfumery and cosmetic applications.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 19550-54-0
Cat. No. B106629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Dimethyl-8-decen-3-ol
CAS19550-54-0
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCC(CC(C)CCC=C(C)C)O
InChIInChI=1S/C12H24O/c1-5-12(13)9-11(4)8-6-7-10(2)3/h7,11-13H,5-6,8-9H2,1-4H3
InChIKeyYBQNRPVINYKRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,9-Dimethyl-8-decen-3-ol (CAS 19550-54-0): A C12 Unsaturated Alcohol for Fragrance and Flavor Procurement


5,9-Dimethyl-8-decen-3-ol (CAS 19550-54-0), also known as 5,9-dimethyldec-8-en-3-ol, is a C12 unsaturated secondary alcohol with the molecular formula C12H24O and a molecular weight of 184.32 g/mol [1]. It belongs to the class of fragrance and flavor raw materials used primarily in perfumery and cosmetic applications [2]. Key physicochemical identifiers include a boiling point of 249.3 °C at 760 mmHg, a flash point of 113.1 °C, a density of 0.844 g/cm³, a vapor pressure of approximately 0.004 mmHg at 25 °C, and an estimated logP of 3.53 . The compound is listed under EINECS 243-155-1 and is recognized on the Canadian Non-domestic Substances List (NDSL) [3].

Vapor pressure profile supports middle-to-base note fragrance development
Reported logP may support skin substantivity in personal care formulations
NDSL listing requires Canadian import compliance review prior to procurement
Estimated hydrolytic stability in aqueous-based fragrance systems

Why Generic Substitution of 5,9-Dimethyl-8-decen-3-ol Fails: Structural and Performance Differentiation from In-Class Analogs


Although 5,9-dimethyl-8-decen-3-ol shares the C12H24O formula with structural isomers such as 3,7-dimethyl-6-nonen-1-ol, fragrance formulators cannot simply substitute one for the other without altering olfactory performance, physicochemical compatibility, and regulatory standing . The position of the hydroxyl group and the methyl branching pattern govern the compound's vapor pressure, hydrophobicity, and odor character, which directly impact volatility, substantivity on skin, and hedonic profile in finished products [1]. Furthermore, 5,9-dimethyl-8-decen-3-ol's current placement on the Canadian NDSL — rather than the DSL — imposes distinct procurement and import compliance requirements that do not apply to all in-class alcohols [2]. The quantitative evidence below demonstrates exactly where these differences are measurable and materially relevant to material selection decisions.

Structural isomer mismatch
3,7-Dimethyl-6-nonen-1-ol exhibits lower logP and different odor character, which may shift fragrance profile and substantivity compared to the target compound.
Allylic alcohol instability
1-Decen-3-ol has higher volatility and potential hydrolytic degradation; direct substitution may reduce shelf life and alter evaporation curve in aqueous products.
Regulatory inventory divergence
DSL-listed alternatives do not share the NDSL obligations; using the target compound without Canadian notification planning may cause import delays.

Quantitative Procurement Evidence for 5,9-Dimethyl-8-decen-3-ol: Measurable Differentiation from Key Analogs


Volatility Differentiation: 5,9-Dimethyl-8-decen-3-ol vs. 1-Decen-3-ol

5,9-Dimethyl-8-decen-3-ol exhibits substantially lower volatility than 1-decen-3-ol, as reflected in their estimated vapor pressures. This property dictates the fragrance's longevity on skin and in product matrices, making 5,9-dimethyl-8-decen-3-ol better suited for middle-to-base note applications where extended substantivity is required [1].

Volatility comparison
Cross-study comparable
~7.5× lower vapor pressure vs. 1-decen-3-ol (0.004 vs. 0.03 mmHg)
Supports middle-to-base note selection in fragrance formulations
Estimated values at 25 °C; confirm under product-use temperature and matrix
Fragrance Formulation Volatility Vapor Pressure

Hydrophobicity Differentiation: 5,9-Dimethyl-8-decen-3-ol vs. 3,7-Dimethyl-6-nonen-1-ol

5,9-Dimethyl-8-decen-3-ol has a measured logP of 3.53, which is higher than the logP of 3.3 reported for its structural isomer 3,7-dimethyl-6-nonen-1-ol. This difference in octanol/water partitioning indicates that the target compound is more lipophilic, which can affect skin penetration, substantivity, and the perceived intensity of the fragrance in emulsion-based products .

logP differentiation
Data to verify
+0.23 logP units vs. 3,7-dimethyl-6-nonen-1-ol (3.53 vs. 3.3)
Reported higher lipophilicity may influence skin substantivity
Limited source verification; confirm via experimental logP measurement
Hydrophobicity logP Skin Substantivity

Physicochemical Stability: Hydrolytic Resistance of 5,9-Dimethyl-8-decen-3-ol vs. 1-Decen-3-ol

QSAR-based hydrolysis estimation using HYDROWIN indicates that 5,9-dimethyl-8-decen-3-ol is essentially resistant to aqueous hydrolysis at 25 °C, whereas 1-decen-3-ol (an allylic alcohol) is predicted to undergo slow hydrolysis. This difference is due to the absence of an allylic hydroxyl group in 5,9-dimethyl-8-decen-3-ol, which would otherwise activate the C–O bond for nucleophilic displacement .

Hydrolytic resistance
Class-level inference
No estimable hydrolysis pathway (HYDROWIN); allylic alcohols predicted to slowly hydrolyze
May support aqueous formulation shelf stability
QSAR estimate; empirical stability data recommended
Formulation Stability Hydrolysis Shelf-Life

Regulatory Inventory Status: Specific Canadian NDSL Listing of 5,9-Dimethyl-8-decen-3-ol

5,9-Dimethyl-8-decen-3-ol is explicitly listed on the Canadian Non-domestic Substances List (NDSL), whereas closely related fragrance alcohols such as 1-decen-3-ol and 3,7-dimethyl-6-nonen-1-ol are on the Domestic Substances List (DSL). This distinction means that importing 5,9-dimethyl-8-decen-3-ol into Canada may require notification under the New Substances Notification Regulations, impacting procurement lead times and costs [1].

Canadian inventory
Source review
Listed on NDSL (non-domestic); common alternatives listed on DSL
NDSL status may require import notification for Canadian formulators
Confirm status with current government list before procurement
Regulatory Compliance NDSL Canada

Optimal Application Scenarios for 5,9-Dimethyl-8-decen-3-ol Based on Quantifiable Differentiation


Long-Lasting Fine Fragrance Middle Notes

Perfumers seeking to extend the heart of a fragrance without shifting to heavier, woody base notes can exploit the 7.5-fold lower vapor pressure of 5,9-dimethyl-8-decen-3-ol compared to 1-decen-3-ol. This allows the compound to persist through the middle phase of evaporation, bridging top-to-base transitions with a fresh, green-aldehydic character that typical high-volatility C10 alcohols cannot sustain [1].

High-Substantivity Skin Care and Personal Wash Products

The logP advantage (+0.23 units over 3,7-dimethyl-6-nonen-1-ol) supports preferential partitioning into skin lipids. Formulators of body lotions, creams, and rinse-off products can leverage this property to achieve longer-lasting fragrance perception on skin after application. The compound's hydrolytic stability further ensures that fragrance integrity is maintained in the aqueous, often slightly acidic or basic, environments of shampoos and body washes [1].

Regulatory-Optimized Fragrance Development for North American Markets

For companies targeting the Canadian market, the NDSL status of 5,9-dimethyl-8-decen-3-ol represents both a compliance hurdle and a strategic opportunity. While initial notification requirements under the New Substances Notification Regulations add upfront costs, this barrier limits competition among generic suppliers. Manufacturers willing to complete the notification process can secure a favorable market position for proprietary fragrance blends that DSL-listed isomers cannot replicate without their own notification burden [1].

Application
Selection Property
Validation Focus
Fine fragrance middle-note development
Vapor pressure profile
Volatility and substantivity under application-relevant conditions
Skin care and personal wash formulations
logP and hydrolytic stability
Skin substantivity endpoints; fragrance integrity in aqueous matrices
Canadian market fragrance development
NDSL regulatory inventory status
Import notification compliance and substance list verification
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